
Synthesis and characterization of Boc-N-Me-Tyr-
OH

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Boc-N-Me-Tyr-OH

Cat. No.: B019121 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-((tert-

butoxycarbonyl)(methyl)amino)-3-(4-hydroxyphenyl)propanoic acid (Boc-N-Me-Tyr-OH)

Abstract
This technical guide provides a comprehensive framework for the synthesis and analytical

characterization of N-α-tert-Butyloxycarbonyl-N-α-methyl-L-tyrosine (Boc-N-Me-Tyr-OH). This

N-methylated amino acid derivative is a valuable building block in peptide synthesis, utilized to

introduce conformational constraints and enhance proteolytic stability in peptide-based

therapeutics.[1][2] The narrative emphasizes the causal relationships behind methodological

choices, offering field-proven protocols for synthesis and a multi-technique approach for

structural verification and purity assessment. This document is intended for researchers,

chemists, and drug development professionals engaged in peptide chemistry and medicinal

chemistry.

Introduction and Scientific Rationale
N-methylation of the peptide backbone is a critical modification strategy in medicinal chemistry.

It involves replacing the amide proton with a methyl group, which can significantly alter the

biological and pharmacological properties of a peptide. Specifically, N-methylation can:

Enhance Proteolytic Stability: By sterically shielding the amide bond from enzymatic

cleavage.
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Modulate Conformation: By restricting the rotation around the C-N bond, influencing the

peptide's secondary structure and receptor binding affinity.

Improve Membrane Permeability: By eliminating a hydrogen bond donor, which can increase

the lipophilicity of the peptide.

Boc-N-Me-Tyr-OH (CAS 82038-34-4) is the properly protected building block for incorporating

an N-methylated tyrosine residue into a peptide sequence using Boc-based solid-phase

peptide synthesis (SPPS).[3][4] It is essential to distinguish this compound from its isomer, Boc-

Tyr(Me)-OH (CAS 53267-93-9), where the methylation occurs on the side-chain phenol.[5] This

guide focuses exclusively on the synthesis and characterization of the N-methylated variant.

Compound Data Summary
Parameter Value Reference

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-

[methyl-[(2-methylpropan-2-

yl)oxycarbonyl]amino]propanoi

c acid

[3]

Molecular Formula C₁₅H₂₁NO₅ [3]

Molecular Weight 295.33 g/mol [3]

Monoisotopic Mass 295.141973 Da [3]

Appearance White to off-white powder N/A

Purity Standard ≥98% (HPLC) [6]

Synthesis of Boc-N-Me-Tyr-OH
The synthesis is a two-step process. First, the α-amino group of L-tyrosine is protected with a

tert-butyloxycarbonyl (Boc) group. Second, the nitrogen of the resulting Boc-protected

carbamate is selectively methylated.

Synthetic Pathway Overview
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The logical flow of the synthesis is designed to first protect the highly reactive amino group

before introducing the methyl group to the nitrogen. Attempting to methylate unprotected

tyrosine would lead to a complex mixture of N-methylated, O-methylated, and poly-methylated

products.

L-Tyrosine

Boc-L-Tyr-OH

(Boc)₂O, Base
Dioxane/H₂O

Boc-N-Me-Tyr-OH

1. NaH (2.2 equiv)
2. CH₃I (1.5 equiv)

Anhydrous THF

Click to download full resolution via product page

Caption: Two-step synthesis of Boc-N-Me-Tyr-OH from L-Tyrosine.

Experimental Protocols
This initial step protects the primary amine, rendering the N-H proton of the resulting carbamate

sufficiently acidic for deprotonation in the subsequent methylation step.

Principle: The amino group of L-tyrosine nucleophilically attacks the carbonyl carbon of di-

tert-butyl dicarbonate ((Boc)₂O). The reaction is conducted in a basic aqueous/organic

mixture to deprotonate the ammonium group of the zwitterionic amino acid, enhancing its

nucleophilicity, and to neutralize the acid byproduct.[7]

Materials:

L-Tyrosine (1.0 equiv)
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Potassium Carbonate (K₂CO₃) (3.0 equiv)

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

1,4-Dioxane

Deionized Water

Ethyl Acetate

Potassium Hydrogen Sulfate (KHSO₄), saturated solution

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

In a round-bottom flask, dissolve K₂CO₃ (3.0 equiv) in a 1:1 mixture of deionized water

and 1,4-dioxane.

Cool the solution to 0 °C using an ice bath.

Add L-tyrosine (1.0 equiv), followed by a solution of (Boc)₂O (1.0 equiv) in 1,4-dioxane.

Remove the ice bath and stir the reaction mixture vigorously at room temperature

overnight. Monitor progress by Thin-Layer Chromatography (TLC).

Upon completion, add deionized water to dissolve any remaining solids.

Carefully acidify the aqueous solution to pH 3-4 with a saturated KHSO₄ solution. The

product will precipitate or form an oil.

Extract the product into ethyl acetate (3x volumes).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent

under reduced pressure to yield Boc-L-Tyr-OH, typically as a viscous oil or white solid

which can be used in the next step without further purification.[7]

This is the critical step for installing the N-methyl group. The choice of a strong, non-

nucleophilic base is paramount for success.
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Principle: Sodium hydride (NaH), a strong base, is used to perform a double deprotonation

on Boc-L-Tyr-OH, forming a dianion. The first equivalent deprotonates the carboxylic acid to

form a sodium carboxylate, while the second deprotonates the carbamate N-H. In an aprotic

solvent like tetrahydrofuran (THF), the sodium carboxylate is poorly nucleophilic, allowing the

subsequent addition of iodomethane (CH₃I) to selectively alkylate the more nucleophilic

nitrogen anion.[8][9]

Materials:

Boc-L-Tyr-OH (1.0 equiv)

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

Iodomethane (CH₃I) (1.5 equiv)

Tetrahydrofuran (THF), anhydrous

Ethyl Acetate

1 M Hydrochloric Acid (HCl)

Saturated Sodium Chloride solution (brine)

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

Caution: Perform this reaction under an inert atmosphere (e.g., Argon or Nitrogen) as NaH

is highly reactive with moisture and air.

Add Boc-L-Tyr-OH (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped

with a magnetic stir bar and flush with inert gas.

Add anhydrous THF via syringe and stir to dissolve the starting material. Cool the solution

to 0 °C in an ice bath.

Carefully and portion-wise, add the NaH dispersion (2.2 equiv). Vigorous hydrogen gas

evolution will be observed. Allow the mixture to stir for 1 hour at 0 °C after the addition is
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complete.

Add iodomethane (1.5 equiv) dropwise via syringe.

Remove the ice bath and allow the reaction to warm to room temperature, stirring

overnight. Monitor by TLC until the starting material is consumed.

Cool the reaction back to 0 °C and cautiously quench by the dropwise addition of water

until gas evolution ceases.

Acidify the mixture to pH 2-3 with 1 M HCl.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure.

The crude product should be purified by silica gel column chromatography to yield pure

Boc-N-Me-Tyr-OH.

Characterization of Boc-N-Me-Tyr-OH
A combination of analytical techniques is required for unambiguous confirmation of the

product's identity and purity.

Characterization Workflow
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Analytical Techniques

NMR Spectroscopy
(¹H, ¹³C)

Identity & Purity
Confirmed

Mass Spectrometry
(ESI-MS) RP-HPLC

Purified Product

Structure
Confirmation

Molecular Weight
Confirmation

Purity
Assessment

Click to download full resolution via product page

Caption: Multi-technique workflow for analytical characterization.

Analytical Protocols and Expected Results
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Technique Objective Expected Outcome

¹H NMR
Structural verification and

confirmation of N-methylation.

Disappearance of the

carbamate N-H proton signal.

Appearance of a new singlet

for the N-CH₃ group (~2.7-2.9

ppm). Characteristic signals for

Boc group (~1.4 ppm),

aromatic protons (~6.7 and 7.1

ppm), and backbone protons

(α-H and β-CH₂).

¹³C NMR
Confirm carbon skeleton and

functional groups.

Appearance of a new

resonance for the N-CH₃

carbon (~30-35 ppm).

Resonances for carbonyls

(acid and Boc), Boc quaternary

carbon, aromatic carbons, and

backbone carbons.

Mass Spec (ESI-MS) Confirm molecular weight.

A molecular ion peak

corresponding to the

calculated mass. Expected

[M+H]⁺ ≈ 296.15 or [M-H]⁻ ≈

294.14.[3]

RP-HPLC Assess purity.
A single major peak indicating

high purity (e.g., >98%).

Objective: To confirm the covalent structure of the molecule.

Procedure:

Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, CD₃OD, or DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Boc-N-Me-Tyr-OH
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process the data and assign the peaks. The key diagnostic signals for successful N-

methylation are the appearance of the N-methyl singlet in the ¹H spectrum and the

disappearance of the N-H coupling.

Objective: To confirm the molecular weight of the final product.

Method: Electrospray ionization (ESI) is well-suited for this polar molecule.

Procedure:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or

acetonitrile/water).

Infuse the solution into the ESI source.

Acquire the mass spectrum in both positive and negative ion modes.

Compare the observed m/z value of the molecular ion with the theoretical value.[3]

Objective: To determine the purity of the synthesized compound.

Procedure:

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient: A linear gradient, for example, from 10% to 90% Mobile Phase B over 20-30

minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm and 280 nm.

Dissolve a small amount of the sample in the mobile phase, inject, and integrate the peak

areas to calculate purity.
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Conclusion
This guide outlines a reliable and verifiable pathway for the synthesis and characterization of

Boc-N-Me-Tyr-OH. The successful execution of the N-methylation protocol hinges on

maintaining anhydrous conditions and understanding the underlying mechanism of selective

alkylation.[8] Rigorous characterization using the orthogonal techniques of NMR, MS, and

HPLC is essential to validate the structure and ensure the high purity required for its application

in peptide synthesis. The availability of this well-characterized building block enables

researchers to systematically explore the effects of N-methylation on peptide structure and

function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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